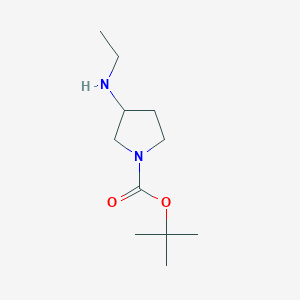

Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a pyrrolidine ring, and an ethylamino substituent, which contribute to its unique pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{23}N_{1}O_{2}, with a molecular weight of approximately 215.32 g/mol. The stereochemistry of the compound is crucial for its biological interactions, particularly the (S)-configuration at the chiral center in the pyrrolidine ring.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities:

- Enzyme Interaction : The compound selectively interacts with various enzymes and receptors, modulating their activities. This interaction can lead to alterations in biochemical pathways relevant to therapeutic effects, particularly in cancer treatment.

- Anticancer Properties : Preliminary studies have suggested that compounds similar to this compound may possess anti-cancer properties. For instance, it has been shown to inhibit certain signaling pathways involved in tumor growth and proliferation.

- Neuroprotective Effects : Some derivatives of pyrrolidine-based compounds have demonstrated neuroprotective effects, which may be attributed to their ability to modulate neurotransmitter systems.

The mechanism through which this compound exerts its biological effects primarily involves:

- Binding Affinity : The compound binds to specific molecular targets, such as protein receptors or enzymes, altering their activity. This binding can inhibit or activate various signaling pathways depending on the target .

- Structure-Activity Relationship (SAR) : Studies on SAR have revealed that modifications to the molecular structure can significantly influence the biological activity of related compounds. For example, variations in the alkyl chain length or functional groups can enhance selectivity and potency against specific targets .

Research Findings and Case Studies

Several studies have explored the potential applications of this compound:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C11H22N2O2

- Molecular Weight : 214.30 g/mol

- IUPAC Name : Tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate

The compound features a pyrrolidine ring, an ethylamino group, and a tert-butyl ester functionality, which contribute to its unique reactivity and biological activity.

Neurological Research

This compound has been investigated for its potential role as a modulator of neuronal nicotinic acetylcholine receptors. These receptors are crucial in various neurological functions and are considered therapeutic targets for conditions such as Alzheimer's disease and schizophrenia. Compounds with similar structures have demonstrated neuroactive properties, suggesting that this compound may also exhibit beneficial effects in neuropharmacology .

Medicinal Chemistry

The compound's structural features allow it to function as a versatile building block in the synthesis of more complex pharmaceuticals. Its dual functionality as both an amine and a carboxylic acid derivative enhances its interactions with biological targets, making it a candidate for developing new therapeutic agents .

Organic Synthesis

This compound is employed in various synthetic pathways due to its ability to undergo multiple chemical reactions. Notably, it can participate in electrochemical carboamidation sequences, yielding cyclic β-amidoamine products . The following table summarizes some synthetic methods involving this compound:

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Electrochemical carboamidation | 27% | Utilized sec-butyl lithium at -78°C followed by zinc chloride addition |

| Functionalization reactions | 9% | Conducted under inert atmosphere with various reagents at low temperatures |

| General synthetic procedures | Varies | Typically involves heating, stirring, and purification steps to isolate the desired product |

Inhibitors of Neuronal Nitric Oxide Synthase (nNOS)

A study highlighted the development of selective inhibitors targeting nNOS, which plays a critical role in neuroprotection. Compounds structurally related to this compound were synthesized and evaluated for their inhibitory effects on nNOS, demonstrating potential therapeutic applications in preventing brain injury .

Discovery of Pyridone-Benzamide Derivatives

Research focused on pyridone-benzamide derivatives has shown that modifications similar to those present in this compound can enhance binding affinity to specific biological targets, indicating the compound's relevance in developing novel anticancer agents targeting enhancer of zeste homolog 2 (EZH2) for diffuse large B-cell lymphoma treatment .

Eigenschaften

IUPAC Name |

tert-butyl 3-(ethylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-12-9-6-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWPVFGFNNKQIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609854 | |

| Record name | tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887587-15-7 | |

| Record name | tert-Butyl 3-(ethylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.